4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide
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Overview
Description
4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide is a heterocyclic compound with a morpholine ring structureThe compound’s molecular formula is C12H14N2O3, and it has a molecular weight of 234.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor, such as a phenyl-substituted amine, with a carboxylic acid derivative. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The morpholine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
- 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid
- 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylate
Uniqueness: 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide stands out due to its specific structural features and the presence of both amide and morpholine functionalities.
Properties
IUPAC Name |
4-methyl-5-oxo-3-phenylmorpholine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-14-9(15)7-17-11(12(13)16)10(14)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCZZVSGKGWMRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(OCC1=O)C(=O)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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